![molecular formula C16H9Cl2N5O2 B2716730 7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040710-13-1](/img/structure/B2716730.png)
7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
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Overview
Description
The compound “7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” is a heterocyclic compound. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazole moiety . In the context of NMR signals, the appearance of a C-13 methylene signal at 61.5 ppm and C-11 vinylic signal at 127.3 ppm were probably the most relevant features to verify the incorporation of a triazole moiety .Scientific Research Applications
Anti-HIV Activity
Quinazoline derivatives have shown promising results in the treatment of HIV. They have been found to inhibit the replication of the HIV virus, making them potential candidates for anti-HIV therapy .
Antibacterial Activity
These compounds have demonstrated substantial antibacterial activity against various bacterial strains, including multidrug-resistant ones . They have shown potent activity against E. coli, P. aeruginosa, and S. epidermidis .
Antitubercular Activity
Quinazoline derivatives have also been found to exhibit antitubercular activity. They have shown potential in the treatment of tuberculosis, particularly in cases resistant to conventional treatment .
Antifungal Activity
Quinazoline and quinazolinone derivatives have been found to possess antifungal properties, making them potential candidates for the treatment of fungal infections .
Anticancer Activity
These compounds have shown significant inhibition of cell viability in certain cancer cell lines, indicating their potential use in cancer therapy .
Luminescent Properties
Some quinazolinone derivatives have been found to exhibit good luminescence properties. Due to their excellent biocompatibility, low toxicity, and high efficiency, they have become promising candidates for use as fluorescent probes and biological imaging reagents .
Antioxidant Activity
Quinazoline and quinazolinone derivatives have also been found to possess antioxidant properties, which could be beneficial in the treatment of diseases caused by oxidative stress .
Anti-inflammatory Activity
These compounds have shown anti-inflammatory activity, suggesting their potential use in the treatment of inflammatory diseases .
Future Directions
Triazole compounds have been the focus of many research studies due to their versatile biological activities . There is an ongoing “race” between scientists to develop novel medicines using these compounds . Therefore, it can be expected that future research will continue to explore the potential of “7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” and similar compounds in various therapeutic applications.
Mechanism of Action
Target of Action
Quinazoline and triazoloquinazoline derivatives are known to interact with a variety of biological targets. They have been studied for their potential antiviral, antibacterial, anti-inflammatory, and anticancer activities . .
Mode of Action
The mode of action of these compounds would depend on their specific targets. For instance, some quinazoline derivatives are known to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes are involved in .
Biochemical Pathways
The affected biochemical pathways would also depend on the specific targets of these compounds. For example, if a compound targets an enzyme involved in DNA replication, it could affect the DNA synthesis pathway .
Result of Action
The molecular and cellular effects of these compounds would depend on their mode of action and the biochemical pathways they affect. For example, if a compound inhibits a key enzyme in a cellular pathway, it could result in the disruption of that pathway and potentially lead to cell death .
properties
IUPAC Name |
7-chloro-N-(2-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N5O2/c17-8-5-6-12-9(7-8)15(24)20-14-13(21-22-23(12)14)16(25)19-11-4-2-1-3-10(11)18/h1-7,22H,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKYTFRRSDTJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide |
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